3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2-methoxybenzyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a phenyl ring, and a methoxybenzyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2-methoxybenzyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexylsulfamoyl phenyl derivative, followed by the introduction of the methoxybenzyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide backbone under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The cyclohexylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound shares the methoxybenzyl group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in a different position.
3-Cyanophenylboronic acid: Contains a cyanophenyl group instead of the cyclohexylsulfamoyl group.
Uniqueness
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2-methoxybenzyl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-29-22-10-6-5-7-19(22)17-24-23(26)16-13-18-11-14-21(15-12-18)30(27,28)25-20-8-3-2-4-9-20/h5-7,10-12,14-15,20,25H,2-4,8-9,13,16-17H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZZVQSJNZMCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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